molecular formula C18H14N2O5 B6479944 N'-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide CAS No. 324065-08-9

N'-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide

Cat. No.: B6479944
CAS No.: 324065-08-9
M. Wt: 338.3 g/mol
InChI Key: WFOWLTOMZBMAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(8-Methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide is a benzohydrazide derivative incorporating a coumarin (2-oxo-2H-chromene) scaffold. The benzohydrazide pharmacophore (>C=O, >C=N–, >NH) is recognized for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound’s 8-methoxy substituent on the coumarin ring may influence electronic properties and intermolecular interactions, distinguishing it from analogues with substitutions at other positions.

Properties

IUPAC Name

N'-benzoyl-8-methoxy-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-24-14-9-5-8-12-10-13(18(23)25-15(12)14)17(22)20-19-16(21)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOWLTOMZBMAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with benzohydrazide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with benzohydrazide to yield the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and other substituents can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Positional Isomerism in Coumarin Derivatives

A closely related compound, N'-(6-Methoxy-2-oxo-2H-chromene-3-carbonyl)-3-nitrobenzohydrazide (), differs only in the methoxy group’s position (6-methoxy vs. 8-methoxy). Computational studies suggest that substituent positioning alters electron density distribution, affecting reactivity and binding affinity. For example:

  • 8-Methoxy : The para-methoxy group on coumarin could enhance resonance stabilization, increasing stability and modulating interactions with biological targets like HIV-1 integrase (IC50 in nM range, as seen in coumarin-3-carbohydrazides) .

Table 1: Structural Comparison of Coumarin-Benzohydrazides

Compound Coumarin Substituent Benzohydrazide Substituent Key Bioactivity
Target Compound 8-methoxy None Potential antiviral*
6-Methoxy-nitro derivative 6-methoxy 3-nitro Not reported
Coumarin-3-carbohydrazide None Varied HIV-1 integrase inhibition (IC50 ~nM)

*Inferred from structural similarity to .

Benzimidazole and Benzoate Analogues

Benzohydrazides fused with benzimidazole (e.g., 5a, 5b) exhibit potent cytotoxicity (IC50 = 0.0316 µM against lung adenocarcinoma) , surpassing cisplatin in some cases. While the target compound lacks a benzimidazole group, its coumarin core may confer distinct selectivity. For instance, coumarin derivatives target enzymes like tyrosinase or HIV-1 integrase rather than proliferative pathways .

Anticancer Potential

  • Benzimidazole-Benzohydrazides : Compound 5c (IC50 = 0.06 µM) shows activity comparable to cisplatin .
  • Anti-Prostate Cancer Agents : Retracted studies on (E)-N'-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide derivatives reported IC50 values of ~12 µM against PC-3 cells . The target compound’s coumarin moiety may improve selectivity for hormone-related cancers.

Antimicrobial and Antiviral Effects

  • Schiff Base Analogues : N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazides demonstrate potent antibacterial activity via hydrogen bonding and halogen interactions .

Electronic Properties

Computational studies on N'-(1,5-benzodiazepin-4-yl)benzohydrazides reveal that electron-withdrawing groups (e.g., nitro) reduce electrophilicity at the carbonyl carbon, impacting reactivity . The 8-methoxy group’s electron-donating nature may enhance resonance stabilization, favoring interactions with nucleophilic enzyme sites.

Biological Activity

N'-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide, a compound derived from the coumarin family, has garnered attention in recent years due to its promising biological activities. This article delves into its biological activity, focusing on its anticancer properties, interaction with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C16H14N2O3C_{16}H_{14}N_{2}O_{3} and features a chromene core substituted at the 8-position with a methoxy group and at the 3-position with a benzohydrazide moiety. Its structural characteristics contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was tested against various cancer cell lines using the MTT assay, revealing the following findings:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), LNCaP (prostate carcinoma), Caco-2 (colorectal adenocarcinoma), and HEK-293 (normal cell line).
  • IC50 Values :
    • Caco-2 cells: 16.63±0.27μM16.63\pm 0.27\,\mu M
    • The compound showed greater cytotoxicity compared to standard chemotherapeutics like cisplatin and etoposide .

The mechanism underlying its anticancer activity involves:

  • Induction of Apoptosis : Annexin V assays indicated that the compound promotes apoptosis in Caco-2 cells.
  • Mitochondrial Membrane Potential Loss : The treatment led to increased loss of mitochondrial membrane potential (MMP).
  • Reactive Oxygen Species Generation : ROS assays confirmed that the compound induces apoptosis through ROS generation .

Interaction with Biomolecules

The interaction of this compound with DNA and proteins has been investigated, revealing important insights into its biological behavior:

  • DNA Binding : Studies suggest effective binding to DNA, which is crucial for its anticancer activity.
  • Bovine Serum Albumin (BSA) Interaction : In vitro and in silico methods demonstrated significant interaction with BSA, indicating potential for drug delivery applications .

Summary of Biological Activities

Activity TypeObservations
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines
Apoptosis InductionInduces apoptosis via ROS generation
DNA InteractionEffective binding suggests potential for anticancer mechanisms
Protein InteractionSignificant interaction with BSA indicates potential for drug delivery

Study 1: Anticancer Efficacy

In a comparative study, this compound was tested alongside traditional chemotherapeutics. The results indicated that it not only exhibited lower IC50 values but also induced apoptosis more effectively than cisplatin in colorectal cancer models.

Study 2: Molecular Docking Studies

Molecular docking studies revealed that the compound can bind effectively to target proteins involved in cancer progression, suggesting a multi-target approach in its mechanism of action. The binding affinities were calculated using computational methods, indicating strong interactions with critical enzymes involved in cell cycle regulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.